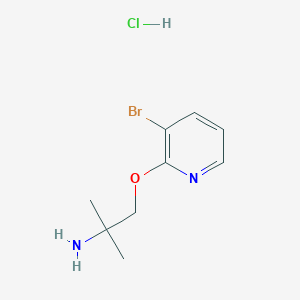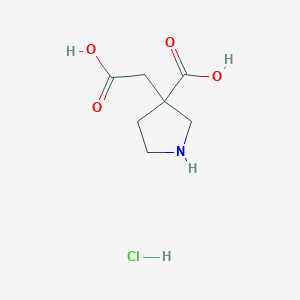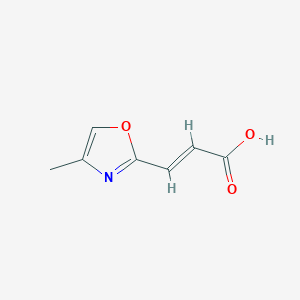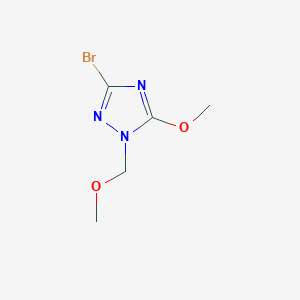
2-(4-Methoxycyclohexyl)acetonitrile
Overview
Description
2-(4-Methoxycyclohexyl)acetonitrile is a synthetic compound that belongs to the class of arylcyclohexylamines. It has a molecular formula of C9H15NO and a molecular weight of 153.22 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(4-Methoxycyclohexyl)acetonitrile consists of a cyclohexyl ring with a methoxy (OCH3) group at the 4th position and an acetonitrile (CH2CN) group attached to the cyclohexyl ring .Scientific Research Applications
Chemical Reactions and Synthesis
- Nucleophilic Aromatic Substitution : Research on derivatives of acetonitrile, such as 2-(2-Methoxyphenyl)acetonitrile, demonstrates their reactivity with various alkyl and aryl Li reagents to furnish indolenine products, constituents of natural products, and cyanine dyes. This suggests potential for "2-(4-Methoxycyclohexyl)acetonitrile" in the synthesis of complex organic compounds (Huber, Roesslein, & Gademann, 2019).
- Sonication Effects on Reactions : The kinetic effects of ultrasound on non-radical reactions in acetonitrile-water mixtures were explored, demonstrating that ultrasound can significantly influence reaction rates. This research may highlight the use of sonication to enhance the reactivity of compounds like "2-(4-Methoxycyclohexyl)acetonitrile" in solvent-based processes (Tuulmets, Piiskop, Järv, & Salmar, 2014).
Solvent Effects and Photophysical Properties
- Solvolysis Reactions : The behavior of related compounds in solvolysis reactions, where ion-molecule pairs play a crucial role, could inform the use of "2-(4-Methoxycyclohexyl)acetonitrile" in similar chemical environments. These studies help in understanding the kinetics and mechanism of reactions involving acetonitrile derivatives in water-acetonitrile mixtures (Jia, Ottosson, Zeng, & Thibblin, 2002).
- Photoreduction and Photoisomerization : Research on the photophysical behavior of methoxyphenyl compounds could provide insights into the photoreactivity of "2-(4-Methoxycyclohexyl)acetonitrile." These studies explore how different light conditions and solvents affect the reactivity and stability of related compounds, which may have implications for the use of "2-(4-Methoxycyclohexyl)acetonitrile" in photochemical processes (Görner, 2002).
Crystallization and Structural Analysis
- Crystal Structure Studies : Analysis of compounds structurally related to "2-(4-Methoxycyclohexyl)acetonitrile" provides valuable insights into their crystalline forms and potential applications in material science. For instance, the synthesis and crystal structure analysis of related compounds can guide the design and development of new materials with desired physical and chemical properties (Mantelingu, Kavitha, Rangappa, Naveen, Sridhar, & Prasad, 2007).
properties
IUPAC Name |
2-(4-methoxycyclohexyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-11-9-4-2-8(3-5-9)6-7-10/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMELDRSBAHTDLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxycyclohexyl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)


![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)

![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
![2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide hydrochloride](/img/structure/B1378672.png)






